molecular formula C17H16Cl4N2O2S B3470969 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

Cat. No.: B3470969
M. Wt: 454.2 g/mol
InChI Key: NQZXTHWGSYEAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with dichlorophenyl and dichloromethylbenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution reactions: The piperazine ring is then substituted with dichlorophenyl and dichloromethylbenzenesulfonyl groups using suitable reagents and catalysts.

Industrial Production Methods

In an industrial setting, the synthesis may involve:

    Large-scale cyclization: Using high-pressure reactors for the formation of the piperazine ring.

    Continuous flow reactors: For efficient substitution reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: In the development of polymers and advanced materials.

    Biological Studies: As a tool for studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-4-(2,5-dichlorophenyl)piperazine
  • 1-(2,4-Dichloro-3-methylphenyl)-4-(2,5-dichlorophenyl)piperazine

Uniqueness

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine is unique due to the presence of both dichlorophenyl and dichloromethylbenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl4N2O2S/c1-11-13(19)4-5-16(17(11)21)26(24,25)23-8-6-22(7-9-23)15-10-12(18)2-3-14(15)20/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZXTHWGSYEAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
Reactant of Route 4
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.